3-Bromo-4-fluorobenzyl alcohol

Physical Chemistry Chemical Engineering Process Chemistry

3-Bromo-4-fluorobenzyl alcohol (CAS: 77771-03-0) is a halogenated benzyl alcohol derivative with the molecular formula C₇H₆BrFO and a molecular weight of 205.03 g/mol. This compound exists as a clear, colorless to pale yellow liquid at 20°C , and is characterized by a specific substitution pattern with bromine at the 3-position and fluorine at the 4-position on the phenyl ring.

Molecular Formula C7H6BrFO
Molecular Weight 205.02 g/mol
CAS No. 77771-03-0
Cat. No. B1333232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluorobenzyl alcohol
CAS77771-03-0
Molecular FormulaC7H6BrFO
Molecular Weight205.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)Br)F
InChIInChI=1S/C7H6BrFO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2
InChIKeyHNVVROFWONXXGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluorobenzyl alcohol CAS 77771-03-0: Procurement-Relevant Properties and Baseline Specifications


3-Bromo-4-fluorobenzyl alcohol (CAS: 77771-03-0) is a halogenated benzyl alcohol derivative with the molecular formula C₇H₆BrFO and a molecular weight of 205.03 g/mol . This compound exists as a clear, colorless to pale yellow liquid at 20°C , and is characterized by a specific substitution pattern with bromine at the 3-position and fluorine at the 4-position on the phenyl ring . Its unique structure provides a chemically distinct scaffold for organic synthesis, making it a key intermediate in pharmaceutical and agrochemical research .

Why 3-Bromo-4-fluorobenzyl alcohol Cannot Be Interchanged with Other Halogenated Benzyl Alcohols in Synthetic Protocols


Generic substitution of 3-bromo-4-fluorobenzyl alcohol (CAS 77771-03-0) with other in-class halogenated benzyl alcohols, particularly its regioisomers, is not chemically viable due to fundamental differences in physical state and physicochemical properties. While 3-bromo-4-fluorobenzyl alcohol is a liquid at room temperature , its positional isomer, 4-bromo-3-fluorobenzyl alcohol (CAS 222978-01-0), is a solid with a melting point of 44-48°C [1]. This physical state divergence directly impacts handling, formulation, and reaction kinetics in both discovery and process chemistry workflows. Furthermore, differences in key properties such as boiling point, density, refractive index, and lipophilicity (LogP) between regioisomers will lead to different chromatographic retention times, altered reaction rates, and non-equivalent partitioning behavior in biological or environmental systems . These critical disparities in physical and chemical properties underscore that these compounds are not interchangeable in any precise synthetic or analytical procedure.

Quantifiable Differentiation of 3-Bromo-4-fluorobenzyl alcohol from Close Analogs: A Data-Driven Selection Guide


Physical State and Melting Point: Liquid Handling vs. Solid Processing Requirements

At standard room temperature (20°C), 3-bromo-4-fluorobenzyl alcohol is a liquid . In direct contrast, its regioisomer, 4-bromo-3-fluorobenzyl alcohol, is a white to almost white crystalline powder with a melting point of 44.0 to 48.0°C [1]. This fundamental difference in physical state directly influences handling procedures, dissolution rates, and compatibility with automated liquid handling systems or continuous flow chemistry setups.

Physical Chemistry Chemical Engineering Process Chemistry Formulation Science

Boiling Point and Volatility Profile: Differentiating Purification and Storage Requirements

The boiling point of 3-bromo-4-fluorobenzyl alcohol is reported as 90 °C at a reduced pressure of 0.2 mmHg . This is notably higher than the boiling point reported for the same compound under different vacuum conditions (80 °C at 0.5 mmHg ). While direct boiling point data for the 4-bromo-3-fluoro isomer is not reported under identical conditions, the physical state difference (liquid vs. solid) inherently implies different volatility and purification pathways. The liquid nature of the 3-bromo-4-fluoro isomer makes it amenable to purification via fractional distillation, whereas the solid isomer would typically be purified by recrystallization or sublimation.

Physical Chemistry Purification Technology Distillation Stability Studies

Refractive Index and Density: Key Quality Control Metrics for Ensuring Isomeric Purity

For the target compound, 3-bromo-4-fluorobenzyl alcohol, the refractive index (n20D) is reported as 1.56 and the density is 1.67 g/mL . For the isomeric comparator, 4-bromo-3-fluorobenzyl alcohol, the refractive index is reported as 1.56 and the density as 1.7 g/mL . While the refractive index values are identical within reported precision, the density difference (1.67 vs. 1.7 g/mL) provides a subtle but quantifiable metric. More importantly, these values serve as critical in-process quality control (QC) benchmarks to confirm the identity and purity of the received batch and to detect potential cross-contamination or mislabeling with the regioisomer.

Analytical Chemistry Quality Control Refractometry Densitometry

Moisture Content Specification: Critical Parameter for Moisture-Sensitive Synthetic Applications

A key differentiator for large-scale procurement is the explicit moisture specification. Capot Chemical specifies the moisture content for 3-bromo-4-fluorobenzyl alcohol as ≤0.5% maximum [1]. This parameter is critically important for reactions involving water-sensitive reagents such as organolithiums, Grignard reagents, or metal hydrides. In contrast, many generic vendors and specifications for related halogenated benzyl alcohols do not provide or guarantee a specific moisture limit , which can introduce significant variability and risk into moisture-intolerant synthetic steps.

Synthetic Chemistry Quality Assurance Organometallic Chemistry Specifications

Synthetic Utility and Provenance: Established Role as a Key Intermediate in Patented Agrochemical Processes

The synthetic utility of 3-bromo-4-fluorobenzyl alcohol is strongly validated by its explicit role as a key intermediate in the synthesis of insecticides, as detailed in Bayer AG patents from the early 1980s [1]. The compound's preparation was the subject of multiple patent applications (e.g., U.S. Pat. No. 4,326,087 and Japanese Patent JPS5788134), underscoring its commercial and industrial significance [2]. This established industrial provenance provides a level of synthetic validation and commercial relevance that is often absent for less-studied or more niche regioisomeric analogs.

Synthetic Chemistry Agrochemicals Patent Literature Insecticides

Lipophilicity (LogP) as a Determinant of Partitioning Behavior in Biological and Environmental Systems

The calculated LogP value for 3-bromo-4-fluorobenzyl alcohol is reported as 3.54920 . For its regioisomer, 4-bromo-3-fluorobenzyl alcohol, the reported LogP is 1.77 [1]. This substantial difference of approximately 1.78 log units indicates that the 3-bromo-4-fluoro isomer is significantly more lipophilic and will partition much more favorably into organic phases and lipid membranes. This difference will directly impact compound behavior in applications such as liquid-liquid extraction, chromatographic separation, bioavailability in drug discovery, and environmental fate modeling.

ADME Environmental Fate Medicinal Chemistry Physicochemical Properties

Optimal Research and Industrial Applications for 3-Bromo-4-fluorobenzyl alcohol Based on Quantifiable Differentiation


Liquid-Phase Synthesis and Automated Chemistry Workflows

Researchers and process chemists using automated liquid handling systems or conducting continuous flow synthesis should prioritize 3-bromo-4-fluorobenzyl alcohol. Its liquid physical state at room temperature makes it directly compatible with these automated platforms, eliminating the need for pre-dissolution steps required for solid isomers. This simplifies workflow and improves reproducibility in high-throughput experimentation.

Large-Scale Manufacturing of Agrochemical Intermediates

Industrial procurement for the large-scale synthesis of insecticides or related agrochemicals is a strong fit for this compound. Its established role as a key intermediate in this sector is validated by patents from Bayer AG [1]. Furthermore, suppliers offer this compound in metric-ton quantities with a defined moisture specification (≤0.5%) [2], which is a critical quality attribute for ensuring consistent yields in moisture-sensitive, large-scale reductions or coupling reactions.

Medicinal Chemistry Programs Requiring High Membrane Permeability

In drug discovery projects where target engagement requires high membrane permeability or oral bioavailability, the 3-bromo-4-fluorobenzyl alcohol scaffold is the preferred choice. Its calculated LogP of ~3.5 is approximately 1.8 log units higher than its regioisomer, indicating significantly greater lipophilicity. This property makes it a more suitable building block for designing CNS-penetrant candidates or compounds intended to accumulate in lipid-rich tissues.

Synthesis of MptpB Inhibitors for Tuberculosis Research

For medicinal chemistry teams focused on developing novel therapies for tuberculosis, 3-bromo-4-fluorobenzyl alcohol is a critical procurement item. Derivatives incorporating this scaffold, such as methyl (6S,10S)-12-(3-bromo-4-fluorobenzyl)-9-oxo-6,7,8,9,10,11-hexahydro-5H-6,10-epiminocycloocta[b]indole-8-carboxylate, have demonstrated potent and absolutely specific inhibition of Mycobacterium tuberculosis protein-tyrosine-phosphatase B (MptpB) with an IC₅₀ of 0.0107 µM [3]. This represents a validated starting point for anti-tubercular drug discovery.

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